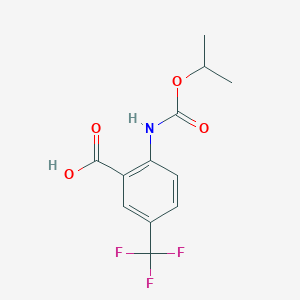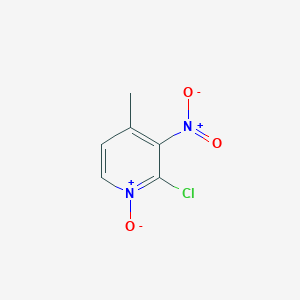![molecular formula C13H19N3O3 B8398833 4-[(Boc-amino)methyl]benzohydrazide](/img/structure/B8398833.png)
4-[(Boc-amino)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Boc-amino)methyl]benzohydrazide is an organic compound that features a benzoylhydrazine core with a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Benzoylhydrazine: The protected aminomethyl compound is then reacted with benzoyl chloride in the presence of a base to form the benzoylhydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Substitution: Boc-protected derivatives.
Deprotection: Free aminomethylbenzoylhydrazine.
Coupling: Various coupled products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-[(Boc-amino)methyl]benzohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-[(Boc-amino)methyl]benzohydrazide can be compared with other similar compounds:
4-(tert-Butyl)benzohydrazide: Similar structure but lacks the aminomethyl group, making it less versatile in certain reactions.
N-Benzylidene-4-(tert-butyl)benzohydrazide: Contains a benzylidene group, which provides different reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
BRQVPJWZURCBME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[Chloro(cyclohexyl)methyl]-1-benzothiophene](/img/structure/B8398853.png)
